1-(3-Methylbutyl)quinolin-1-ium;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline iso-amyl iodide: is a derivative of quinoline, a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline iso-amyl iodide typically involves the iodination of quinoline derivatives. One common method is the reaction of quinoline with iso-amyl iodide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of quinoline derivatives, including quinoline iso-amyl iodide, often employs green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Quinoline iso-amyl iodide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Oxidation and Reduction Reactions: Quinoline derivatives can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoline N-oxides or tetrahydroquinolines, respectively .
Scientific Research Applications
Chemistry: Quinoline iso-amyl iodide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .
Biology and Medicine: Quinoline derivatives, including quinoline iso-amyl iodide, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, antimalarial, and anticancer properties . The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, quinoline iso-amyl iodide is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of quinoline iso-amyl iodide involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives are known to inhibit enzymes or interfere with cellular processes. For example, they can inhibit the polymerization of hemozoin in malaria parasites, leading to the accumulation of toxic heme and parasite death . The exact molecular targets and pathways involved depend on the specific application and the structure of the quinoline derivative.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline with similar chemical properties and applications.
Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties.
Uniqueness: Quinoline iso-amyl iodide is unique due to the presence of the iso-amyl group and iodine atom, which impart distinct chemical properties. These modifications can enhance the compound’s reactivity and specificity in various applications, making it a valuable derivative of quinoline .
Properties
Molecular Formula |
C14H19IN+ |
---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
1-(3-methylbutyl)quinolin-1-ium;hydroiodide |
InChI |
InChI=1S/C14H18N.HI/c1-12(2)9-11-15-10-5-7-13-6-3-4-8-14(13)15;/h3-8,10,12H,9,11H2,1-2H3;1H/q+1; |
InChI Key |
JAHQMMYIQANKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[N+]1=CC=CC2=CC=CC=C21.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.